E3 ligase Ligand 1

Catalog No.
S006804
CAS No.
1948273-03-7
M.F
C23H33ClN4O3S
M. Wt
481.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand 1

CAS Number

1948273-03-7

Product Name

E3 ligase Ligand 1

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C23H33ClN4O3S

Molecular Weight

481.1 g/mol

InChI

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1

InChI Key

GHFOLQCCYGBOTL-QDVBFIRISA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl

Description

E3 ligase Ligand 1 is a Ligand for E3 Ligase extracted from patent WO/2017/030814A1 compound example 202, used in PROTAC technology.

E3 Ligase Binding and PROTACs:

  • E3 Ligase Ligand 1 has been shown to specifically bind to the VHL E3 ligase []. This interaction forms the basis for the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are bifunctional molecules that combine an E3 ligase ligand with a target protein binding moiety linked by a spacer. By binding to both the E3 ligase and the target protein, PROTACs recruit the target protein for ubiquitination and subsequent degradation by the proteasome [].

Potential Therapeutic Applications:

  • The targeted protein degradation mediated by PROTACs using E3 Ligase Ligand 1 holds promise for developing novel therapies for various diseases. Research is ongoing to explore its potential in the following areas:
    • Cancer: PROTACs targeting oncogenic proteins could offer a new approach to cancer treatment [].
    • Neurodegenerative diseases: Targeting disease-associated proteins with PROTACs could be a potential strategy for treating Alzheimer's disease, Parkinson's disease, and others [].

Current Research and Limitations:

  • While E3 Ligase Ligand 1 shows promise, further research is necessary to:
    • Develop more potent and selective PROTACs for specific target proteins.
    • Improve the understanding of the long-term effects and potential off-target toxicities of PROTAC-mediated protein degradation.

E3 ligase Ligand 1 is a small molecule that interacts with E3 ubiquitin ligases, which are crucial for the ubiquitination process in cellular mechanisms. Ubiquitination involves the attachment of ubiquitin to a substrate protein, marking it for degradation by the proteasome. E3 ligases play a pivotal role in this process by providing specificity for the substrate, thereby regulating various cellular functions such as cell cycle progression, DNA repair, and signal transduction. E3 ligase Ligand 1 specifically targets certain E3 ligases to facilitate these processes and has garnered interest in therapeutic applications, particularly in cancer treatment and protein degradation technologies like proteolysis-targeting chimeras.

E3 Ligase Ligand 1 does not have a direct biological effect. Instead, it functions as a tool in PROTAC development. PROTACs act by bringing together an E3 ligase and a target protein. The E3 ligase then attaches ubiquitin molecules to the target protein, marking it for degradation by the proteasome [].

Future Research Directions

  • Further research on E3 Ligase Ligand 1 could involve elucidating its detailed structure and exploring its potential for binding to various E3 ligases.
  • Studies could investigate its use in the development of new PROTACs for targeting specific disease-associated proteins.

The primary chemical reaction involving E3 ligase Ligand 1 is the ubiquitination reaction, which can be summarized in several steps:

  • Activation: The ubiquitin molecule is activated by an enzyme called E1, forming a thioester bond between ubiquitin and E1.
  • Conjugation: The activated ubiquitin is transferred to an E2 enzyme.
  • Ligation: The E3 ligase Ligand 1 facilitates the transfer of ubiquitin from the E2 enzyme to the substrate protein, forming an isopeptide bond between ubiquitin and a lysine residue on the substrate.

This process can lead to polyubiquitination, where multiple ubiquitin molecules are attached, signaling the substrate for degradation via the proteasome .

E3 ligase Ligand 1 exhibits significant biological activity by modulating protein degradation pathways. Its interaction with specific E3 ligases allows for targeted degradation of proteins implicated in various diseases. For instance, it has been shown to induce degradation of oncogenic proteins, thereby inhibiting tumor growth. Additionally, its role in cellular signaling pathways highlights its potential as a therapeutic agent in diseases where protein homeostasis is disrupted .

The synthesis of E3 ligase Ligand 1 typically involves several organic chemistry techniques:

  • Chemical Synthesis: Various synthetic routes have been developed to create functionalized ligands that bind to specific E3 ligases. This often includes methods such as:
    • Solid-phase synthesis: Allows for the rapid assembly of compounds.
    • Solution-phase synthesis: Useful for creating more complex structures.
  • Linker Attachment: A crucial aspect of synthesizing bifunctional molecules (like proteolysis-targeting chimeras) involves attaching a linker that connects the E3 ligand to a target protein ligand. This step is vital for ensuring effective binding and subsequent degradation of target proteins .

E3 ligase Ligand 1 has several promising applications:

  • Cancer Therapy: By targeting specific oncogenic proteins for degradation, it can potentially reduce tumor growth and improve patient outcomes.
  • Drug Development: It plays a critical role in the development of proteolysis-targeting chimeras, which are designed to degrade disease-causing proteins selectively.
  • Research Tools: It serves as a valuable tool in studying protein interactions and degradation pathways within cells.

Interaction studies involving E3 ligase Ligand 1 focus on its binding affinity and specificity towards various E3 ligases. Techniques such as:

  • Surface Plasmon Resonance: Used to measure real-time interactions between the ligand and E3 ligases.
  • Isothermal Titration Calorimetry: Provides insights into binding thermodynamics.

These studies help elucidate how modifications to the ligand structure can enhance binding affinity and specificity, leading to improved therapeutic efficacy .

Several compounds share similarities with E3 ligase Ligand 1, primarily in their roles as E3 ligase modulators or as components of proteolysis-targeting chimeras. Here are some notable examples:

Compound NameTargeted E3 LigaseUnique Features
CereblonCereblonInvolved in thalidomide action; targets multiple substrates
Von Hippel-LindauVon Hippel-LindauRegulates hypoxia-inducible factors; critical in cancer biology
Inhibitor of Apoptosis Protein 1Inhibitor of Apoptosis Protein 1Contains baculovirus IAP repeat domains; modulates apoptosis
MDM2MDM2Targets p53 for degradation; plays a role in tumor suppression
CRBNCereblonKey player in immunomodulatory drug action; promotes targeted degradation

E3 ligase Ligand 1 stands out due to its specific binding properties and ability to induce targeted degradation of distinct substrates, making it a unique player within this class of compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

480.1961898 g/mol

Monoisotopic Mass

480.1961898 g/mol

Heavy Atom Count

32

Dates

Modify: 2023-08-15
[1]. WO/2017/030814A1[2]. Kanak R, et al. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences of the United States of America (2016), 113(26), 7124-7129

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